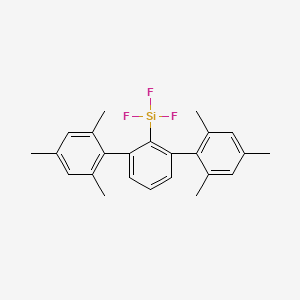
3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione, also known as 3-Methylxanthine, is a derivative of xanthine. It is a white crystalline powder that is slightly soluble in water and has a bitter taste. This compound is structurally related to other xanthines such as caffeine and theobromine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized through various methods. One common method involves the methylation of xanthine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources such as tea leaves or cocoa beans. The extraction process includes solvent extraction followed by crystallization and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool to study enzyme kinetics and inhibition.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of respiratory diseases due to its bronchodilator properties.
Industry: It is used in the production of pharmaceuticals and as a bittering agent in food products
Mécanisme D'action
The mechanism of action of 3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with various molecular targets. It acts as a nonselective phosphodiesterase inhibitor, leading to an increase in intracellular cyclic AMP levels. This results in bronchodilation and other physiological effects. Additionally, it can block adenosine receptors, contributing to its stimulant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant found in coffee and tea.
Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate, known for its mild stimulant effects.
Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases like asthma and COPD
Uniqueness
3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific methylation pattern and its distinct pharmacological profile. Unlike caffeine, it has a more pronounced effect on bronchodilation and less central nervous system stimulation .
Propriétés
Numéro CAS |
189264-26-4 |
|---|---|
Formule moléculaire |
C9H10N4O3 |
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
3-methyl-1-propanoyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C9H10N4O3/c1-3-5(14)13-8(15)6-7(11-4-10-6)12(2)9(13)16/h4H,3H2,1-2H3,(H,10,11) |
Clé InChI |
LZCAUTJBGFDVFY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1C(=O)C2=C(N=CN2)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
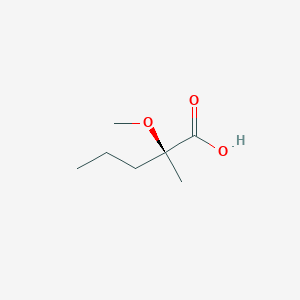
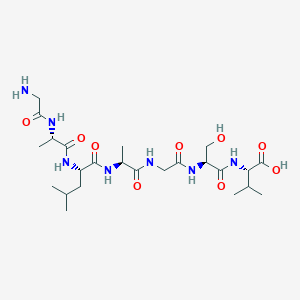
methylene]-](/img/structure/B14254214.png)
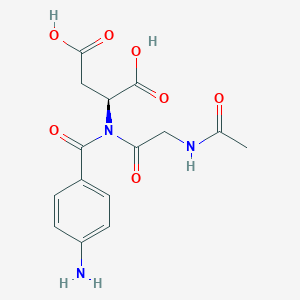
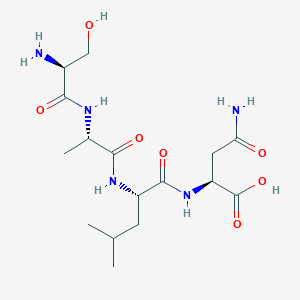

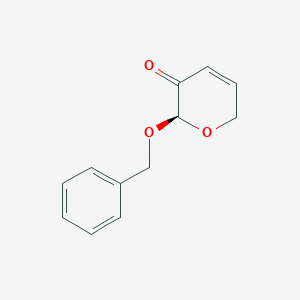
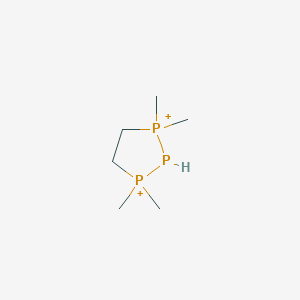
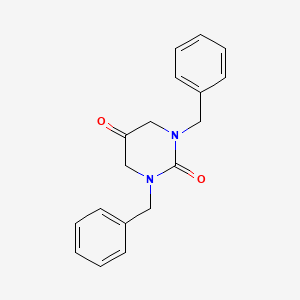

![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
